molecular formula C3H4BrN3O B1527131 3-Bromo-5-methoxy-1H-1,2,4-triazole CAS No. 15777-61-4

3-Bromo-5-methoxy-1H-1,2,4-triazole

Cat. No.: B1527131
CAS No.: 15777-61-4
M. Wt: 177.99 g/mol
InChI Key: GZNWPBNTUMRPCL-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-1,2,4-triazole is a brominated derivative of 1,2,4-triazole, a class of heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole typically involves the bromination of 5-methoxy-1H-1,2,4-triazole. This can be achieved by treating 5-methoxy-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvent and reaction conditions can be optimized to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-1H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-1H-1,2,4-triazole has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

3-Bromo-5-methoxy-1H-1,2,4-triazole is similar to other brominated and methoxylated triazoles, such as 3-bromo-5-methyl-1H-1,2,4-triazole and 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex organic molecules, as well as in the development of new pharmaceuticals and agrochemicals. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

5-bromo-3-methoxy-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNWPBNTUMRPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718250
Record name 5-Bromo-3-methoxy-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-61-4
Record name 5-Bromo-3-methoxy-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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